
N,N-Diisobutyl-3,5-dinitrobenzamide
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Overview
Description
N,N-Diisobutyl-3,5-dinitrobenzamide (CAS: 56808-98-1) is a nitro-substituted benzamide derivative characterized by two isobutyl groups attached to the amide nitrogen. Structurally, it belongs to a class of aromatic amides where electron-withdrawing nitro groups at the 3,5-positions of the benzene ring influence electronic properties and intermolecular interactions. Potential applications of this compound remain under exploration, but related compounds exhibit biological activities, including antimycobacterial, anticancer, and coccidiostatic effects, suggesting its utility in medicinal and agrochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisobutyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of isobutyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. Subsequent alkylation with isobutyl bromide in the presence of a base such as potassium carbonate can yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diisobutyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl or aryl halides, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N,N-Diisobutyl-3,5-diaminobenzamide.
Substitution: Formation of various N,N-dialkyl or N,N-diaryl-3,5-dinitrobenzamides.
Oxidation: Formation of N,N-Diisobutyl-3,5-dinitrobenzoic acid or other oxidized derivatives.
Scientific Research Applications
N,N-Diisobutyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diisobutyl-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro groups can participate in redox reactions, while the isobutyl groups may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
The following table and discussion highlight key differences in substituent effects, physicochemical properties, and applications of N,N-diisobutyl-3,5-dinitrobenzamide and its structural analogs:
Table 1: Comparison of 3,5-Dinitrobenzamide Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity and Solubility: N-Octyl-3,5-dinitrobenzamide (C₈H₁₇ substituent) exhibits enhanced hydrophobicity, favoring membrane penetration in antimycobacterial applications . N-Benzyl-3,5-dinitrobenzamide demonstrates moderate solubility in polar aprotic solvents (e.g., DMF) due to aromatic π-π interactions .
Crystal Packing and Stability :
Toxicity and Stability Considerations
- N-Alkylphenyl derivatives in anti-TB studies underwent toxicity profiling, with lower alkyl chains (e.g., methyl, ethyl) showing reduced cytotoxicity compared to longer chains .
Properties
CAS No. |
56808-98-1 |
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Molecular Formula |
C15H21N3O5 |
Molecular Weight |
323.34 g/mol |
IUPAC Name |
N,N-bis(2-methylpropyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H21N3O5/c1-10(2)8-16(9-11(3)4)15(19)12-5-13(17(20)21)7-14(6-12)18(22)23/h5-7,10-11H,8-9H2,1-4H3 |
InChI Key |
GZFKKDAEBLDFED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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